N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine
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Overview
Description
N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by its unique structure, which combines a triazole ring with a benzodiazepine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine typically involves the cyclization of appropriate precursors. One common synthetic route includes the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide or ethanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects . The compound may also interact with other neurotransmitter systems, contributing to its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine used for the treatment of anxiety disorders.
Clonazepam: Known for its anticonvulsant effects.
Uniqueness
N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is unique due to its specific triazole-benzodiazepine structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its potential for selective receptor modulation and reduced side effects makes it a promising candidate for further research and development.
Properties
CAS No. |
133118-24-8 |
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Molecular Formula |
C15H19N5 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N,N-diethyl-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C15H19N5/c1-4-19(5-2)14-10-15-18-17-11(3)20(15)13-9-7-6-8-12(13)16-14/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
OKQSWAGCGMUDII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N3C(=NN=C3C1)C |
Origin of Product |
United States |
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